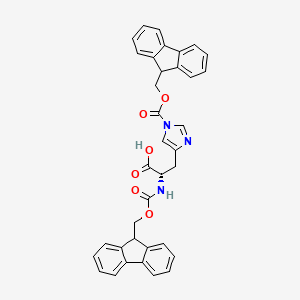

Fmoc-His(Fmoc)-OH

描述

Fmoc-His(Fmoc)-OH: , also known as 9-fluorenylmethyloxycarbonyl-L-histidine, is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a temporary protecting group that can be removed under mild basic conditions, making it ideal for solid-phase peptide synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Fmoc)-OH typically involves the protection of the amino group of histidine with the Fmoc group. This is achieved by reacting histidine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.

化学反应分析

Types of Reactions: Fmoc-His(Fmoc)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine or 4-methylpiperidine.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxyl groups of other amino acids.

Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU in the presence of a base.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products:

Deprotection: Free histidine.

Coupling: Peptides with histidine residues.

Substitution: Modified histidine derivatives.

科学研究应用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-His(Fmoc)-OH is predominantly used in SPPS due to its ability to reduce racemization during the coupling process. Traditional methods often utilize Fmoc-His(1-Trt)-OH, which is prone to significant racemization. The introduction of this compound has demonstrated:

- Low Epimerization Rates : Studies indicate that using this compound can result in epimerization levels as low as 0.18% at elevated temperatures (90 °C), compared to over 16% with other derivatives like Fmoc-His(Trt)-OH .

- Improved Purity : The crude purity of peptides synthesized using this compound is comparable to that achieved with other derivatives but with significantly lower levels of undesired D-isomers .

Synthesis of Biologically Active Peptides

The compound plays a crucial role in synthesizing peptides involved in various biological functions, including:

- Cytokines and Growth Factors : Peptides containing histidine are essential for the activity of many cytokines and growth factors, which are critical in cell signaling and immune responses .

- Immune Checkpoint Proteins : this compound is utilized in synthesizing peptides that modulate immune responses, particularly those targeting immune checkpoints .

Case Study 1: Epimerization Suppression

A comparative study involving Fmoc-His(Boc)-OH and Fmoc-His(Trt)-OH demonstrated that the former significantly reduced epimerization during SPPS. The study found that Fmoc-His(Boc)-OH maintained a low epimerization rate even at high temperatures, making it a preferred choice for sensitive peptide syntheses .

| Compound | Epimerization Rate (%) | Temperature (°C) |

|---|---|---|

| Fmoc-His(Trt)-OH | >16 | 90 |

| Fmoc-His(Boc)-OH | 0.81 | 90 |

| This compound | 0.18 | 50 |

Case Study 2: Synthesis Efficiency

In another study focusing on the synthesis of a specific peptide sequence, researchers reported that using this compound allowed for rapid coupling with minimal by-product formation. The efficiency was attributed to the compound's stability and low propensity for racemization during the coupling reaction .

作用机制

The mechanism of action of Fmoc-His(Fmoc)-OH primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of histidine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.

相似化合物的比较

Fmoc-Lys(Fmoc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Arg(Fmoc)-OH: Fmoc-protected arginine used for similar purposes.

Fmoc-Trp(Fmoc)-OH: Fmoc-protected tryptophan used in peptide synthesis.

Uniqueness: Fmoc-His(Fmoc)-OH is unique due to the presence of the imidazole ring in histidine, which can participate in various chemical reactions and interactions. This makes it particularly useful in the synthesis of peptides that require histidine residues for their biological activity or structural properties.

生物活性

Fmoc-His(Fmoc)-OH, a derivative of histidine, is widely used in solid-phase peptide synthesis (SPPS) due to its favorable properties, including stability and reduced epimerization. This article explores the biological activity of this compound, focusing on its synthesis, stability, and applications in peptide synthesis.

This compound has the chemical formula C36H29N3O6 and a molecular weight of 617.63 g/mol. Its structure includes two Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups attached to the histidine residue, which enhances its stability during chemical reactions.

Synthesis and Stability

The synthesis of this compound involves protecting the amino and carboxyl groups of histidine to prevent unwanted side reactions during peptide synthesis. The use of dual Fmoc protection significantly reduces the risk of epimerization, a common issue with histidine derivatives. Studies have shown that this compound exhibits minimal epimerization rates compared to other protecting groups like Trt (trityl) and Boc (tert-butyloxycarbonyl) under similar conditions .

Table 1: Comparison of Epimerization Rates

| Compound | Epimerization Rate (%) | Temperature (°C) |

|---|---|---|

| This compound | 0.18 | 90 |

| Fmoc-His(Trt)-OH | >16 | 90 |

| Fmoc-His(Boc)-OH | 0.81 | 90 |

Biological Activity

The biological activity of this compound is primarily derived from the properties of histidine itself, which plays a crucial role in enzyme catalysis, metal binding, and protein stabilization. Histidine's imidazole side chain can participate in various biochemical reactions, making it essential in many biological processes.

Case Study: Peptide Synthesis

In a study examining the incorporation of various histidine derivatives into peptides, this compound was found to produce peptides with high purity and yield. The study highlighted that using this compound minimized side reactions and improved overall peptide quality compared to traditional methods using Trt or Boc protecting groups .

Applications in Drug Development

This compound has significant implications in drug development, particularly in designing peptide-based therapeutics. Its stability and low epimerization rates make it an ideal candidate for synthesizing biologically active peptides that require precise amino acid sequences for efficacy.

Table 2: Applications in Drug Development

| Application | Description |

|---|---|

| Peptide Hormones | Used in the synthesis of insulin analogs |

| Antimicrobial Peptides | Important for developing new antibiotics |

| Enzyme Inhibitors | Aids in creating inhibitors for specific enzyme targets |

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)imidazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29N3O6/c40-34(41)33(38-35(42)44-19-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)17-22-18-39(21-37-22)36(43)45-20-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,18,21,31-33H,17,19-20H2,(H,38,42)(H,40,41)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBXFPFCUZKREB-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662435 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98929-98-7 | |

| Record name | N,1-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。